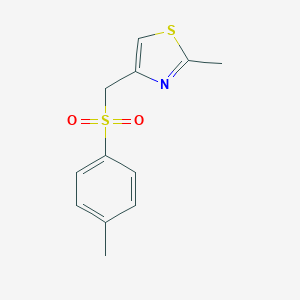

2-Methyl-4-(tosylmethyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S2 |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

2-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole |

InChI |

InChI=1S/C12H13NO2S2/c1-9-3-5-12(6-4-9)17(14,15)8-11-7-16-10(2)13-11/h3-7H,8H2,1-2H3 |

InChI Key |

YUAQCMRSHTWYSN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C |

Origin of Product |

United States |

Academic Significance and Research Context Within Heterocyclic Chemistry

Evolution of Thiazole (B1198619) Chemistry in Organic Synthesis

The chemistry of thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, has a rich history, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a widely utilized method for their preparation. analis.com.mynih.gov This classical method involves the condensation of α-halocarbonyl compounds with thioamides. analis.com.mynih.gov Over the decades, the synthetic toolbox for creating thiazole derivatives has expanded significantly, driven by the need for more efficient, versatile, and environmentally benign methodologies. nih.govbenthamdirect.com

Recent advancements have focused on the development of novel synthetic routes, including multi-component reactions, the use of green solvents like ionic liquids, and the application of microwave irradiation to accelerate reaction times and improve yields. mdpi.comresearchgate.net The functionalization of the thiazole ring at its various positions (C2, C4, and C5) has been a key area of exploration, allowing for the generation of diverse molecular architectures with tailored properties. analis.com.my This continuous evolution underscores the enduring importance of thiazoles in contemporary organic synthesis.

Importance of Functionalized Thiazole Derivatives in Synthetic Methodologies

Functionalized thiazole derivatives are not merely synthetic targets but also versatile building blocks and intermediates in the construction of more complex molecules. analis.com.myrsc.org Their inherent reactivity and the presence of multiple reaction sites allow for a wide range of chemical transformations. researchgate.net The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities spanning from antimicrobial and antiviral to anticancer and anti-inflammatory. nih.govfrontiersin.org

The introduction of specific functional groups onto the thiazole core dramatically influences its chemical behavior and potential applications. For instance, the presence of an amino group at the 2-position provides a handle for further derivatization, leading to the synthesis of extensive libraries of compounds for biological screening. researchgate.net Similarly, the incorporation of a sulfonyl group, as seen in the tosyl moiety, can modulate the electronic properties of the molecule and provide a leaving group for nucleophilic substitution reactions. researchgate.net The strategic placement of these functional groups is paramount in designing synthetic pathways and achieving desired molecular complexity.

Positioning of 2-Methyl-4-(tosylmethyl)thiazole in Current Chemical Research

This compound is a prime example of a functionalized thiazole derivative that holds a specific and important position in current chemical research. The "tosylmethyl" group, a toluene-4-sulfonylmethyl group, is a key feature that imparts unique reactivity to the molecule. ontosight.ai

This compound and its analogs are subjects of study in the development of new synthetic methods. For instance, research has shown the synthesis of 2-methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole from the reaction of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole with p-tosyl sulfinate anions. mdpi.comnih.gov This reaction highlights the utility of the tosyl group in creating new carbon-sulfur bonds. Furthermore, the methylene (B1212753) group adjacent to the sulfonyl group is activated, making it a potential site for further chemical modifications, such as dichlorination. nih.gov

The cyclization of tosylmethyl isocyanide with other reagents represents another significant area of research where this functional group is pivotal in forming the thiazole ring itself. mdpi.comorganic-chemistry.org These studies demonstrate that This compound is not just a static molecule but a dynamic tool for synthetic chemists, enabling the construction of diverse and complex heterocyclic systems.

Detailed Research Findings

Recent research has provided valuable data on the synthesis and properties of thiazole derivatives, including those structurally related to This compound .

A study on the synthesis of sulfones of a 5-nitrothiazole (B1205993) series detailed the preparation of 2-methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole. The reaction was carried out using both classical heating and microwave-assisted methods, with the latter proving to be more rapid and efficient. mdpi.com

Table 1: Synthesis of 2-Methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole

| Method | Reaction Time | Yield |

|---|---|---|

| Classical Heating | 24 hours | 84% |

| Microwave-assisted | 30 minutes | 96% |

Data sourced from a study on the synthesis of 5-nitrothiazole sulfones. mdpi.com

The characterization of this compound provided the following data:

Melting Point: 179 °C mdpi.com

¹H-NMR (CDCl₃) δ: 2.43 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 5.02 (s, 2H, CH₂), 7.31 (d, J = 7.9 Hz, 2H, 2 × CH), 7.68 (d, J = 7.9 Hz, 2H, 2 × CH) mdpi.com

¹³C-NMR (CDCl₃) δ: 20.4 (CH₃), 21.7 (CH₃), 56.7 (CH₂), 128.3 (2 × CH), 129.9 (2 × CH), 135.8 (C), 143.3 (C), 145.4 (C), 169.3 (C) mdpi.com

Further research has explored the reactivity of the tosylmethyl group. For instance, the dichlorination of 2-methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole yields 4-[dichloro(tosyl)methyl]-2-methyl-5-nitro-1,3-thiazole, demonstrating the ability to functionalize the carbon atom adjacent to the sulfonyl group. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Tosylmethyl Thiazole

Reactions Involving the Thiazole (B1198619) Nucleus

The thiazole ring in 2-methyl-4-(tosylmethyl)thiazole is an electron-rich heterocyclic system, yet its reactivity is significantly influenced by the substituents at the C2 and C4 positions. The methyl group at C2 is weakly activating, while the tosylmethyl group at C4 has a more complex electronic influence.

Deprotonation and Electrophilic Reactivity at Specific Ring Positions

The thiazole ring possesses protons that can be abstracted under suitable basic conditions, leading to the formation of nucleophilic species amenable to reaction with electrophiles. The most acidic proton on the thiazole ring is typically at the C2 position. However, in this molecule, the C2 position is substituted with a methyl group. The next most reactive site for deprotonation and subsequent electrophilic attack is the C5 position.

Studies on similar thiazole derivatives have shown that direct C-H bond functionalization, a type of electrophilic substitution, is highly regioselective. For instance, the direct C5–H bond arylation of 4-methylthiazole (B1212942) has been achieved using nickel(II) catalysts under aerobic conditions, indicating that the C5 position is susceptible to electrophilic attack. acs.org The mechanism for this type of transformation is suggested to proceed via an electrophilic aromatic substitution pathway. acs.org

Furthermore, the chlorination of the closely related 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole yields 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. researchgate.net This transformation highlights the reactivity of the C5 position towards strong electrophiles. The resulting sulfonyl chloride at the C5 position is a powerful electrophilic group itself, readily reacting with nucleophiles like amines to form sulfonamides. researchgate.net

The generation of C-metallated thiazoles is another key transformation pathway initiated by deprotonation. Treatment of N-substituted thiazoles with strong bases can lead to deprotonation at the C5 position, creating a nucleophilic center for further reactions. e-bookshelf.de

Nucleophilic Substitutions and Ring Transformations

While the electron-rich nature of the thiazole ring makes it generally resistant to nucleophilic aromatic substitution, such reactions can occur if a good leaving group is present at one of the ring positions. For example, if a halogen atom were present at the C5 position of this compound, it could potentially be displaced by a strong nucleophile. Research on 2-bromopyridine (B144113) has shown that reactions with carbanions generated from species like 2,4-dimethylthiazole (B1360104) can proceed through a photoassisted SRN1 mechanism. acs.org

Ring transformations of thiazoles, while not as common as their synthesis, can occur under specific conditions, often involving cleavage of the C-S or C-N bonds. Cascade reactions, which involve processes like Michael additions followed by intramolecular cyclization, are powerful methods for constructing substituted thiazoles and demonstrate the types of bond-forming and breaking events the nucleus can undergo. rsc.orgresearchgate.net

Reactivity of the Tosylmethyl Side Chain

The tosylmethyl [-CH2SO2(p-Tol)] side chain is a highly versatile functional group, exhibiting reactivity at both the methylene (B1212753) bridge and the sulfonyl moiety.

Functional Group Transformations at the Methylene Bridge

The methylene protons of the tosylmethyl group are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile that can react with a wide range of electrophiles.

This reactivity is exemplified in the chemistry of tosylmethyl isocyanide (TosMIC), a related compound where the methylene group is flanked by both a tosyl and an isocyano group. The initial step in many TosMIC reactions is the α-deprotonation of the methylene group. acs.org

In compounds more directly analogous to the subject molecule, such as 4-(tosylmethyl)semicarbazones, the tosyl group acts as an excellent leaving group in nucleophilic substitution reactions. These compounds have been shown to react with a variety of H-, O-, S-, N-, P-, and C-nucleophiles, resulting in the displacement of the tosyl group and the formation of a new bond at the methylene carbon. researchgate.net This indicates that the C-S bond of the methylene bridge in this compound is susceptible to cleavage by nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution at the Methylene Bridge of Tosylmethyl Analogs

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| H-Nucleophile | Not specified | Methylene product | researchgate.net |

| O-Nucleophile | Not specified | Ether/Alcohol product | researchgate.net |

| S-Nucleophile | Not specified | Thioether product | researchgate.net |

| N-Nucleophile | Not specified | Amine product | researchgate.net |

| P-Nucleophile | Not specified | Phosphonate product | researchgate.net |

| C-Nucleophile | Cyanide (NaCN) | Nitrile product | researchgate.net |

This table is based on the general reactivity described for 4-(tosylmethyl)semicarbazones and illustrates potential transformations for this compound.

Reactions at the Sulfonyl Moiety

The sulfonyl group itself can participate in a variety of chemical transformations. One of the most common is the reductive cleavage of the C-S bond, which can be achieved using various reducing agents. This would transform the tosylmethyl group into a simple methyl group.

Alternatively, the sulfonyl group can be a precursor to other sulfur-containing functionalities. Sodium sulfinates (RSO₂Na) are key intermediates that can be generated from sulfones and serve as versatile building blocks. rsc.org These sulfinates can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.org For example, they can be used to synthesize sulfonamides, thiosulfonates, and other sulfones. rsc.org The reaction of sulfonyl chlorides with amines to form sulfonamides is a fundamental transformation in medicinal chemistry and demonstrates the electrophilic nature of the sulfur atom in the sulfonyl group. nih.gov

Regioselective Chemical Transformations of Substituted Thiazoles

Regioselectivity is a critical aspect of the synthesis and functionalization of substituted thiazoles. The inherent electronic properties of the thiazole ring and the directing effects of existing substituents govern the position of incoming reagents.

The synthesis of substituted thiazoles often proceeds via cascade reactions or multicomponent reactions where the regiochemical outcome is precisely controlled. For example, a facile strategy for synthesizing substituted thiazoles from chromone (B188151) derivatives and thioamides involves a Michael addition followed by an intramolecular cyclization. researchgate.netrsc.org The regioselectivity of this process, which can be reversed under certain conditions, has been rationalized through DFT calculations. researchgate.netrsc.org

Base-promoted cyclization reactions between dithioates and active methylene isocyanides provide a highly efficient and regioselective route to either 2,5- or 4,5-disubstituted thiazoles, depending on the specific reactants. rsc.org These reactions proceed under mild, metal-free conditions, highlighting their practical utility. rsc.org

Table 2: Regioselective Synthesis of Substituted Thiazoles

| Reaction Type | Reactants | Position of Substituents | Reference |

|---|---|---|---|

| Cascade Reaction | 3-Chlorochromones + Thioamides | Reversed regioselectivity observed | rsc.orgrsc.org |

| Base-Promoted Cyclization | Dithioates + Active Methylene Isocyanides | 2,5- or 4,5-disubstitution | rsc.org |

| Direct C-H Arylation | 4-Methylthiazole + Aryl Halide (Ni-catalyzed) | C5-arylation | acs.org |

In the context of this compound, any further substitution on the thiazole ring would be expected to occur with high regioselectivity at the C5 position, as it is the only unsubstituted carbon atom on the ring and is activated for electrophilic attack. acs.org

Mechanistic Investigations of 2 Methyl 4 Tosylmethyl Thiazole Synthesis and Reactions

Elucidation of Reaction Intermediates and Transition States

The formation of the 2-Methyl-4-(tosylmethyl)thiazole scaffold is often achieved through multi-step synthetic sequences where the identification of transient species is key to understanding the reaction pathway. A prevalent method for constructing the thiazole (B1198619) ring involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC), an active methylene (B1212753) isocyanide. organic-chemistry.orgmdpi.com

The mechanism for the synthesis of 4,5-disubstituted thiazoles via the base-induced cyclization of active methylene isocyanides with dithioates has been described. organic-chemistry.org The process is initiated by the deprotonation of the acidic methylene carbon of TosMIC by a base, such as potassium hydroxide, to form a resonance-stabilized carbanion. This nucleophilic intermediate then attacks the electrophilic carbon of a dithioester. Subsequent intramolecular cyclization, involving the isocyanide nitrogen attacking the thiocarbonyl group, leads to a thiazole intermediate. The final step is the elimination of a leaving group to afford the aromatic thiazole ring.

In a related synthesis of benzotriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, DFT (Density Functional Theory) calculations have been employed to elucidate the transition states. acs.org These computational studies suggest that the initial α-deprotonation of the TosMIC moiety is followed by a nucleophilic attack of the resulting anion on an electrophilic group. acs.org This type of analysis helps to understand the energy barriers and geometries of the transition states involved in the cyclization process. For the synthesis of this compound, a similar mechanistic pathway can be postulated, beginning with the formation of a key nucleophilic intermediate from TosMIC that reacts with a suitable electrophile to build the thiazole framework. The reaction of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC provides a regioselective route to thiazole derivatives, where the formation of specific regioisomers is dictated by the reaction mechanism. researchgate.net

A probable mechanism for the formation of related thiazoles involves the initial formation of a carbanion from TosMIC, which then undergoes a Michael addition to an appropriate acceptor. mdpi.com The subsequent steps involve cyclization and elimination to yield the final thiazole product. The stability of the intermediates and the energy of the transition states are crucial in determining the reaction's feasibility and the distribution of products.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and control selectivity in the synthesis and functionalization of heterocyclic compounds like this compound. Various catalytic systems, including those based on transition metals and novel nanomaterials, have been developed for thiazole synthesis. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions are particularly valuable for the functionalization of pre-formed thiazole rings. For instance, 5-bromo-2-methyl-4-(tosylmethyl)thiazole can be coupled with a variety of arylboronic acids in a Suzuki coupling reaction. rsc.org This reaction, catalyzed by a palladium complex, efficiently forms a new carbon-carbon bond at the C-5 position of the thiazole ring, demonstrating how catalysis enables the synthesis of a library of derivatives from a common intermediate. rsc.org The efficiency of these reactions is highlighted by the high yields achieved with different substrates.

Table 1: Palladium-Catalyzed Suzuki Coupling of 5-bromo-2-methyl-4-(tosylmethyl)thiazole with Arylboronic Acids rsc.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-methyl-5-phenyl-4-(tosylmethyl)thiazole | 95 |

| 4-Methylphenylboronic acid | 2-methyl-5-(4-methylphenyl)-4-(tosylmethyl)thiazole | 94 |

| 4-Methoxyphenylboronic acid | 2-methyl-5-(4-methoxyphenyl)-4-(tosylmethyl)thiazole | 96 |

| 3-Methoxyphenylboronic acid | 2-methyl-5-(3-methoxyphenyl)-4-(tosylmethyl)thiazole | 92 |

Copper catalysts are also widely used in thiazole synthesis. organic-chemistry.org For example, copper-catalyzed reactions can facilitate the coupling of oxime acetates with isothiocyanates or the direct arylation of heterocycle C-H bonds, offering mild and efficient routes to substituted thiazoles. organic-chemistry.org These methods often exhibit broad functional group tolerance.

Furthermore, innovative catalytic systems are being developed to align with the principles of green chemistry. A magnetically separable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been designed for the one-pot synthesis of 2-aminothiazoles. nih.gov This catalyst allows for high efficiency, easy separation from the reaction mixture using an external magnet, and recyclability, representing a sustainable approach to thiazole synthesis. nih.gov Catalysis can also be crucial for controlling selectivity. The use of chiral catalysts, such as BINOL-derived disulfonimides, can induce enantioselectivity in reactions involving prochiral substrates, leading to the formation of specific stereoisomers. acs.orgrsc.org

Influence of Reaction Conditions on Reaction Outcomes and Pathways

The outcome of a chemical synthesis, including product yield, purity, and even the formation of different constitutional isomers, is highly dependent on the reaction conditions. Key parameters such as temperature, solvent, and the nature of reagents like bases can be fine-tuned to optimize the synthesis of this compound and its derivatives.

Temperature: Temperature is a critical factor influencing reaction kinetics. Higher temperatures generally lead to faster reaction rates. A striking example is the use of microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. In the synthesis of 2-methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole, a structurally related compound, switching from classical heating to microwave-assisted synthesis accelerated the reaction by a factor of 48 and also improved the yield. nih.gov

Table 2: Comparison of Classical Heating vs. Microwave Irradiation for Sulfone Synthesis nih.gov

| Aryl Sulfinate | Method | Time (h) | Yield (%) |

|---|---|---|---|

| Sodium benzenesulfinate | Classical Heating | 24 | 84 |

| Sodium benzenesulfinate | Microwave Irradiation | 0.5 | 96 |

| Sodium p-toluenesulfinate | Classical Heating | 24 | 57 |

| Sodium p-toluenesulfinate | Microwave Irradiation | 0.5 | 86 |

| Sodium p-chlorobenzenesulfinate | Classical Heating | 24 | 69 |

Solvent: The choice of solvent can significantly impact reaction efficiency and pathways. Solvents can influence the solubility of reactants, stabilize intermediates or transition states, and participate in the reaction mechanism. In the synthesis of 2,4-disubstituted thiazoles via the oxidation of thiazolines, a screening of solvents revealed that solvents with higher boiling points, such as dichloroethane (DCE), toluene, and acetonitrile, were effective, whereas no product was formed in dichloromethane (B109758) (DCM) even after prolonged heating. nih.gov

Table 3: Effect of Solvent on the Oxidation of Thiazoline 2a nih.gov

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane (DCM) | 48 | 0 |

| Dichloroethane (DCE) | 12 | 95 |

| Acetonitrile (CH3CN) | 12 | 95 |

| Benzene | 12 | 95 |

Base/pH: For reactions involving acidic protons, such as those utilizing TosMIC, the choice of base is crucial. organic-chemistry.org A base is required to deprotonate the active methylene group to initiate the reaction sequence. The strength and steric bulk of the base can affect the reaction rate and selectivity. For instance, in the synthesis of 4,5-disubstituted thiazoles from TosMIC and methyl arenecarbodithioates, a base is used to induce the initial cyclization. organic-chemistry.org Similarly, the synthesis of benzotriazines from a TosMIC derivative showed that the choice of base and its nucleophilicity could alter the reaction pathway, leading to different products. acs.org

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the molecular properties of 2-Methyl-4-(tosylmethyl)thiazole. These calculations provide insights into the molecule's electronic landscape and inherent stability.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies have been instrumental in understanding the reaction mechanisms involving thiazole (B1198619) derivatives. researchgate.netrsc.orgchemrxiv.org By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the pathways of chemical reactions. physchemres.org These studies also allow for the calculation of various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like ionization potential and electron affinity. rsc.org

For instance, DFT calculations can be used to explore the regioselectivity of reactions, such as the direct C-H bond arylation of thiazole derivatives. chemrxiv.org The insights gained from these theoretical models are crucial for designing efficient and selective synthetic routes. rsc.org

Molecular Electrostatic Potentials and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netphyschemres.org For this compound, the MEP can highlight the areas most susceptible to electrophilic or nucleophilic attack, providing crucial information for predicting its chemical reactivity. researchgate.netmdpi.com

Key reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insights. atlantis-press.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.govatlantis-press.com Other descriptors like chemical hardness, softness, and electronegativity can also be calculated to quantify the molecule's reactivity. nih.govatlantis-press.com

| Reactivity Descriptor | Significance | Typical Application in Thiazole Chemistry |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting sites for electrophilic attack |

| LUMO Energy | Electron-accepting ability | Predicting sites for nucleophilic attack |

| HOMO-LUMO Gap | Chemical stability and reactivity | Assessing the kinetic stability of the molecule |

| Molecular Electrostatic Potential (MEP) | Mapping of electron-rich and electron-poor regions | Visualizing reactive sites for various reagents |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of this compound. These methods are essential for understanding how the molecule's shape and flexibility influence its properties and interactions.

Analysis of Intra- and Intermolecular Interactions

The conformation of this compound is determined by a balance of various intra- and intermolecular interactions. Intramolecular interactions, such as steric hindrance and electronic effects between the methyl, tosylmethyl, and thiazole moieties, dictate the molecule's preferred three-dimensional shape. The analysis of these interactions helps in understanding the conformational preferences and the rotational barriers around single bonds. nih.govsapub.org

Intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in the solid state and in solution. researchgate.net Computational methods can be used to model these interactions and predict how molecules of this compound will pack in a crystal lattice or interact with solvent molecules.

Prediction of Stereochemical Outcomes

For reactions involving the creation of new stereocenters, molecular modeling can be a powerful tool for predicting the stereochemical outcome. acs.org By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. rug.nl This is particularly important in the synthesis of chiral molecules where control over stereochemistry is critical.

In Silico Prediction of Chemical Behavior and Transformations

In silico methods, which are computational approaches to problem-solving, are increasingly used to predict the chemical behavior and potential transformations of molecules like this compound. researchgate.neturan.ua These predictions can guide experimental work by identifying promising reaction pathways and potential products. For example, computational tools can be used to simulate reactions under various conditions, helping to optimize reaction parameters before they are tested in the laboratory. Furthermore, the prediction of various physicochemical properties, such as solubility and lipophilicity, can be performed using quantitative structure-property relationship (QSPR) models, which are often developed with the aid of quantum chemical descriptors.

Strategic Applications in Organic Synthesis

2-Methyl-4-(tosylmethyl)thiazole as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the reactivity of its tosylmethyl group. This group functions as a precursor to a nucleophilic species upon deprotonation with a suitable base. The resulting carbanion can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity is analogous to that of other active methylene (B1212753) compounds, but with the added functionality of the thiazole (B1198619) ring. For instance, the base-induced reaction of active methylene isocyanides like tosylmethyl isocyanide with methyl arenecarbodithioates is a known method for synthesizing 4,5-disubstituted thiazoles. mdpi.com This highlights the general reactivity pattern of the tosylmethyl group in forming heterocyclic systems.

Furthermore, research into related structures demonstrates the synthetic potential of the tosylmethyl functionality. For example, the synthesis of 2-methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole has been documented, showcasing methods to construct the core structure and modify it. mdpi.com In this synthesis, the tosylmethyl group is introduced by reacting 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole with sodium p-toluenesulfinate. mdpi.com This resulting compound, bearing both a nitro group and a tosylmethyl group, possesses multiple reactive sites for further chemical transformations.

Application in the Construction of Complex Organic Molecules

The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. The thiazole core itself is found in over 18 FDA-approved drugs. nih.gov

While direct total synthesis applications of this compound are not extensively documented in readily available literature, the strategic importance of its structural components is clear from analogous syntheses. For example, metalated thiazoles are crucial in the total synthesis of the complex thiazolyl peptide GE2270A. researchgate.net This underscores the power of using functionalized thiazoles as key fragments in building intricate natural products.

The ability to functionalize the tosylmethyl position allows for the elongation of side chains and the introduction of various functional groups, which is a critical step in the synthesis of complex target molecules. The reactivity of this position enables chemists to connect the thiazole core to other parts of a larger molecular structure through reactions such as alkylations and acylations.

Development of Innovative Methodologies in Heterocyclic Compound Synthesis

The chemistry of this compound and related compounds contributes to the broader field of developing new synthetic methods for heterocyclic compounds. The use of tosylmethyl isocyanide (TosMIC), a related and widely used reagent, in the synthesis of heterocycles like pyrroles, oxazoles, and imidazoles is well-established. acs.orgtandfonline.com The principles governing TosMIC's reactivity—deprotonation followed by cyclization—can be conceptually extended to tosylmethylthiazoles.

Research has shown that derivatives of 4-tosyl-1,3-thiazole can be used for the regioselective synthesis of previously unknown trisubstituted 1,3-thiazoles. researchgate.net For instance, chlorination of a related thiazole derivative yields 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, an efficient electrophilic reagent that reacts with various nucleophiles to create diverse, substituted thiazoles. researchgate.net The regiochemistry of these reactions is highly dependent on the nature of the nucleophile, offering a pathway to selectively synthesize different isomers. researchgate.net

This line of research demonstrates how the strategic placement of a tosyl group on the thiazole ring facilitates the development of new methods for creating libraries of substituted heterocycles, which are essential for drug discovery and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-4-(tosylmethyl)thiazole derivatives, and how can purity be optimized?

- Answer : Thiazole derivatives are typically synthesized via cyclization reactions. For example, refluxing intermediates in ethanol with catalysts like LiCl under controlled conditions (e.g., 18 hours) followed by cooling and crystallization in water-ethanol mixtures yields high-purity products (~65% yield) . Purification via column chromatography or recrystallization is critical to remove byproducts. Monitoring reaction progress using TLC and optimizing solvent systems (e.g., DMSO for solubility) can improve yield .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretches from tosyl groups at ~1150–1300 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons from the thiazole/tosyl groups at δ 7.0–8.5 ppm) .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) validate molecular ions and substituent stability .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Answer : Perform accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline buffers) conditions. Monitor decomposition via HPLC or LC-MS. For example, thiazole derivatives with electron-withdrawing groups (e.g., nitro) may show reduced thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the anticancer potential of this compound derivatives?

- Answer :

- Structural Modifications : Replace the tosyl group with bioisosteres (e.g., sulfonamides, carboxylates) to modulate lipophilicity and target affinity .

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Use molecular docking to predict binding to targets like tubulin or kinases .

- Mechanistic Studies : Evaluate apoptosis induction (via caspase-3 assays) or cell cycle arrest (flow cytometry) .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for thiazole derivatives?

- Answer :

- Standardized Protocols : Use CLSI/MIC guidelines to ensure consistency in bacterial/fungal strains, inoculum size, and incubation conditions .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity against Gram-negative bacteria) .

- Resistance Studies : Perform serial passage assays to assess propensity for resistance development .

Q. How can the biosynthetic pathway of the thiazole ring inform synthetic strategies for this compound?

- Answer : Bacterial thiazole synthases (e.g., in Bacillus subtilis) catalyze cyclization of cysteine, glycine, and sulfur donors. Mimicking this pathway in vitro could enable greener synthesis. For example, reconstituting thiazole tautomers under mild conditions (e.g., aqueous buffers, 37°C) avoids harsh reagents .

Q. What computational approaches are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.